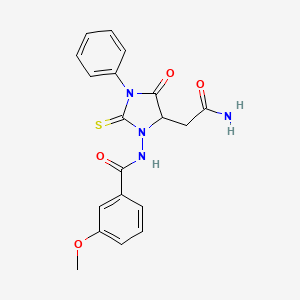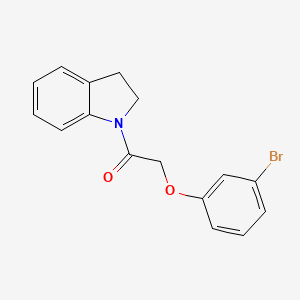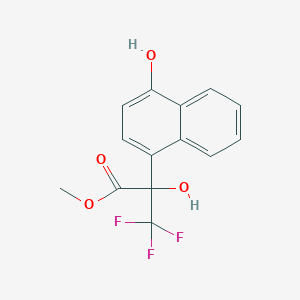
N-(5-Carbamoylmethyl-4-oxo-3-phenyl-2-thioxo-imidazolidin-1-yl)-3-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(CARBAMOYLMETHYL)-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a carbamoylmethyl group, a phenyl ring, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-[5-(CARBAMOYLMETHYL)-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-METHOXYBENZAMIDE involves multiple steps. One common method includes the N-alkylation of 4®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base, followed by further reactions to introduce the carbamoylmethyl and methoxybenzamide groups . Industrial production methods often optimize these steps to increase yield and reduce costs, using recoverable reagents and environmentally friendly solvents .
Chemical Reactions Analysis
N-[5-(CARBAMOYLMETHYL)-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylmethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives.
Scientific Research Applications
N-[5-(CARBAMOYLMETHYL)-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(CARBAMOYLMETHYL)-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-[5-(CARBAMOYLMETHYL)-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-METHOXYBENZAMIDE is unique due to its specific structure and functional groups. Similar compounds include:
5-Amino-pyrazoles: These compounds are also used in medicinal chemistry and have similar applications.
Carbamate derivatives: These compounds share the carbamoylmethyl group and are used in various chemical reactions. The uniqueness of N-[5-(CARBAMOYLMETHYL)-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-METHOXYBENZAMIDE lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C19H18N4O4S/c1-27-14-9-5-6-12(10-14)17(25)21-23-15(11-16(20)24)18(26)22(19(23)28)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H2,20,24)(H,21,25) |
InChI Key |
KAAMTIZQCZGSQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)N |
solubility |
>59.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11512047.png)
![2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11512061.png)
![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B11512067.png)
![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11512070.png)
![1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512073.png)
![1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11512079.png)
![2,4-dichloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11512080.png)
![1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11512082.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide](/img/structure/B11512083.png)

![5-bromo-N'-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide](/img/structure/B11512087.png)

![N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11512095.png)
![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B11512109.png)
